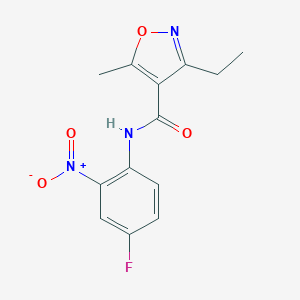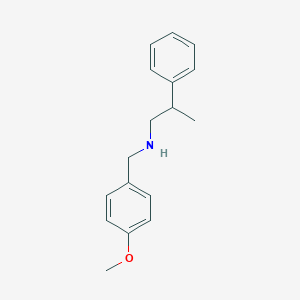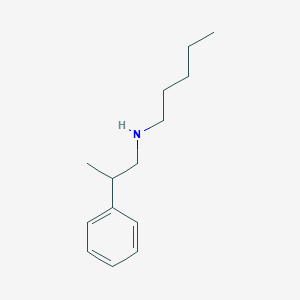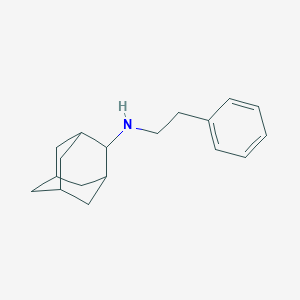
3-ethyl-N-(4-fluoro-2-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-N-(4-fluoro-2-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound belongs to the class of oxazole derivatives and has been synthesized through various methods.
Aplicaciones Científicas De Investigación
The potential applications of 3-ethyl-N-(4-fluoro-2-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide in scientific research are vast. This compound has been reported to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Mecanismo De Acción
The exact mechanism of action of 3-ethyl-N-(4-fluoro-2-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide is not fully understood. However, studies have suggested that this compound may act as an inhibitor of various enzymes and proteins involved in inflammatory and cancer pathways, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects:
Studies have reported that this compound exhibits various biochemical and physiological effects. This compound has been reported to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-ethyl-N-(4-fluoro-2-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide in lab experiments is its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has also been reported to exhibit low toxicity in cell-based assays, making it a potential candidate for further drug development. However, one of the limitations of using this compound is its low solubility in water, which may limit its applications in certain experiments.
Direcciones Futuras
There are several future research directions that can be pursued to further understand the potential applications of 3-ethyl-N-(4-fluoro-2-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide. One of the future directions is to study the structure-activity relationship of this compound to identify more potent analogs. Another future direction is to investigate the potential applications of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to understand the exact mechanism of action of this compound and its potential applications in various disease pathways.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been synthesized through various methods and has been reported to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. Further studies are needed to fully understand the potential applications of this compound and its mechanism of action.
Métodos De Síntesis
The synthesis of 3-ethyl-N-(4-fluoro-2-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide has been reported in the literature through various methods. One of the commonly used methods involves the reaction of 4-fluoro-2-nitroaniline with ethyl acetoacetate in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The resulting product is then reacted with methyl isocyanoacetate in the presence of triethylamine to yield the final product.
Propiedades
Fórmula molecular |
C13H12FN3O4 |
|---|---|
Peso molecular |
293.25 g/mol |
Nombre IUPAC |
3-ethyl-N-(4-fluoro-2-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C13H12FN3O4/c1-3-9-12(7(2)21-16-9)13(18)15-10-5-4-8(14)6-11(10)17(19)20/h4-6H,3H2,1-2H3,(H,15,18) |
Clave InChI |
ACLBZTIUJZVBJM-UHFFFAOYSA-N |
SMILES |
CCC1=NOC(=C1C(=O)NC2=C(C=C(C=C2)F)[N+](=O)[O-])C |
SMILES canónico |
CCC1=NOC(=C1C(=O)NC2=C(C=C(C=C2)F)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[4-(Dimethylamino)benzyl]amino}-1-pentanol](/img/structure/B262052.png)
![5-[(4-Chlorobenzyl)amino]pentan-1-ol](/img/structure/B262053.png)
![N-[3-(4-morpholinyl)propyl]-N-(2-phenylpropyl)amine](/img/structure/B262056.png)
![N-(cyclohexylmethyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B262057.png)

![2-({2-[(Cyclohexylmethyl)amino]ethyl}amino)ethanol](/img/structure/B262059.png)






![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclooctanamine](/img/structure/B262083.png)
![2-{2-[(Allylamino)methyl]-4,6-dichlorophenoxy}acetamide](/img/structure/B262085.png)